HT1171

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

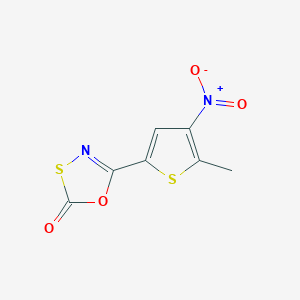

5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4S2/c1-3-4(9(11)12)2-5(14-3)6-8-15-7(10)13-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBBOKHACYTXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=NSC(=O)O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426697 | |

| Record name | 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192880-96-9 | |

| Record name | 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HT1171 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of HT1171 on the Mycobacterium tuberculosis Proteasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of HT1171, a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome. This document collates available quantitative data, details key experimental methodologies, and visualizes the inhibitor's mechanism and associated experimental workflows.

Introduction to the Mtb Proteasome as a Therapeutic Target

The proteasome is a critical multi-subunit proteolytic complex responsible for intracellular protein degradation. In Mycobacterium tuberculosis, the proteasome is essential for survival, particularly under conditions of nitrosative stress encountered within the host, making it a validated target for the development of new anti-tubercular agents.[1][2] Unlike eukaryotes, which possess a complex ubiquitin-proteasome system, Mtb utilizes a simpler prokaryotic ubiquitin-like protein (Pup) to tag proteins for degradation in a process called pupylation.[2][3][4] Inhibition of the Mtb proteasome disrupts this crucial pathway, leading to the accumulation of damaged or misfolded proteins and ultimately, bacterial cell death, especially in non-replicating persistent bacteria.

This compound: A Selective Inhibitor of the Mtb Proteasome

This compound is an oxathiazol-2-one derivative identified as a potent and highly selective inhibitor of the Mtb proteasome. Its selectivity for the mycobacterial proteasome over the human homolog is a key characteristic, making it a promising candidate for therapeutic development with a potentially wide therapeutic window.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity and Cellular Toxicity of this compound

| Parameter | Value | Cell/Organism | Reference |

| MIC90 | 2 µg/mL | M. tuberculosis H37Rv | |

| MIC | 4 µg/mL | M. tuberculosis H37Rv | |

| Inhibition of human hepatocyte (L02) viability | 53.8% at 100 µM | Human | |

| Toxicity to mammalian cells | No apparent toxicity up to 75 µM | Monkey epithelial cells, Human macrophages |

Table 2: Biochemical and Biophysical Parameters of this compound Inhibition

| Parameter | Value | Target | Reference |

| Binding Energy (Monomer) | -5.83 kcal/mol | Mtb proteasome β-subunit | |

| Binding Energy (Dimer) | -5.97 kcal/mol | Mtb proteasome β-subunit dimer | |

| Selectivity (Mtb vs. Human proteasome) | >1000-fold | Proteasomes |

Mechanism of Action of this compound

This compound acts as a competitive, irreversible, suicide-substrate inhibitor of the Mtb proteasome. The mechanism involves a covalent modification of the active site threonine (Thr1) of the β-subunits.

The proposed mechanism unfolds as follows:

-

Binding: this compound, as an oxathiazol-2-one, binds to the active site of the Mtb proteasome's β-subunit. This binding is competitive with the proteasome's natural substrates.

-

Nucleophilic Attack: The hydroxyl group of the active site Thr1 residue performs a nucleophilic attack on the carbonyl group of the oxathiazol-2-one ring.

-

Covalent Modification (Cyclo-carbonylation): This attack leads to the opening of the oxathiazol-2-one ring and the formation of a covalent bond, resulting in the cyclo-carbonylation of the Thr1 residue. This modification adds a mass of 26 Da to the N-terminal heptapeptide of the β-subunit.

-

Conformational Change: The covalent modification induces a major and unprecedented conformational change in the substrate-binding pocket of the Mtb proteasome.

-

Irreversible Inhibition: This conformational change protects the inhibitor-enzyme intermediate from hydrolysis, preventing the regeneration of the active protease and leading to irreversible inhibition. The final product is an oxazolidin-2-one.

The high selectivity of this compound for the Mtb proteasome is attributed to differences in the residues outside the active site that stabilize the conformational changes upon inhibitor binding. These residues are not conserved between the mycobacterial and human proteasomes.

Key Interacting Residues

Computational docking studies and crystallographic data have identified several key amino acid residues of the Mtb proteasome β-subunit that interact with this compound:

-

Covalent Bonding: Thr1

-

Hydrogen Bonding and Hydrophobic Interactions: Arg19, Ser20, Thr21, Val31, and Ala49

dot

Caption: Mechanism of this compound action on the Mtb proteasome.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Proteasome Activity Assay

This assay is used to determine the inhibitory activity of compounds like this compound against the Mtb proteasome.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the proteasome. The release of the fluorescent aminomethylcoumarin (AMC) group is monitored over time.

Materials:

-

Recombinant Mtb 20S proteasome (wild-type or open-gate mutant)

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC or Ac-YQW-AMC)

-

Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, 0.035% SDS, pH 7.5)

-

This compound (or other inhibitors) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the Mtb proteasome to each well to a final concentration of ~0.2-0.5 nM.

-

Add the diluted this compound or DMSO (as a control) to the wells and pre-incubate for a specified time (e.g., 1-3 hours) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of ~50 µM.

-

Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Caption: Workflow for the Mtb proteasome activity assay.

Mass Spectrometry for Covalent Modification Analysis

This method is used to confirm the covalent modification of the proteasome by this compound.

Principle: The Mtb proteasome is treated with this compound, followed by proteolytic digestion (e.g., with trypsin). The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify any mass shifts corresponding to the covalent adduct.

Protocol:

-

Incubate purified Mtb proteasome with an excess of this compound for several hours. A control sample is incubated with DMSO.

-

Denature the proteasome and reduce and alkylate the cysteine residues.

-

Digest the proteasome with trypsin overnight at 37°C.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the Mtb proteasome β-subunit sequence, including a variable modification of +26 Da on the N-terminal threonine to identify the cyclo-carbonylated peptide.

dot

Caption: Workflow for identifying covalent modification by mass spectrometry.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the Mtb proteasome in complex with this compound, providing atomic-level details of the interaction.

Principle: Crystals of the Mtb proteasome are grown and then soaked with this compound. The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Protocol:

-

Purify the Mtb 20S proteasome.

-

Grow crystals of the proteasome using vapor diffusion (hanging or sitting drop) method.

-

Soak the crystals in a solution containing this compound.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure by molecular replacement using a known proteasome structure as a model (e.g., PDB ID: 2FHG).

-

Refine the model against the experimental data and build the this compound-modified Thr1 residue into the electron density map. The crystal structure of the Mtb proteasome modified by this compound is available under PDB ID: 3H6F.

Conclusion

This compound is a potent and selective suicide-substrate inhibitor of the Mycobacterium tuberculosis proteasome. Its mechanism of action involves the irreversible cyclo-carbonylation of the active site Thr1 residue, leading to a significant conformational change that inactivates the enzyme. The high selectivity of this compound for the Mtb proteasome over its human counterpart makes it an attractive lead compound for the development of novel anti-tubercular therapeutics that target non-replicating bacteria. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and other Mtb proteasome inhibitors.

References

- 1. Structural basis for allosteric modulation of M. tuberculosis proteasome core particle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mycobacterium tuberculosis Proteasome: More Than Just a Barrel-shaped Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasomal Protein Degradation in Mycobacteria Is Dependent upon a Prokaryotic Ubiquitin-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

HT1171: A Technical Guide to a Selective Mycobacterium tuberculosis Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis proteasome, a critical enzyme for the bacterium's survival and pathogenesis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and biological evaluation are outlined, alongside a discussion of its mechanism of action and the downstream effects of proteasome inhibition in M. tuberculosis. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-tuberculosis therapeutics.

Chemical Structure and Identification

This compound, systematically named 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one, is a heterocyclic compound containing a thiophene and an oxathiazolone ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one |

| Molecular Formula | C₇H₄N₂O₄S₂ |

| CAS Number | 192880-96-9 |

| PubChem CID | 7012853 |

| InChI | InChI=1S/C7H4N2O4S2/c1-3-4(9(11)12)2-5(14-3)6-8-15-7(10)13-6/h2H,1H3 |

| InChIKey | ILBBOKHACYTXRK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(S1)C2=NOC(=O)S2)--INVALID-LINK--[O-] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 244.25 g/mol | PubChem |

| XLogP3-AA | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 243.9616 | PubChem |

| Monoisotopic Mass | 243.9616 | PubChem |

| Topological Polar Surface Area | 114 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 425 | PubChem |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the Mycobacterium tuberculosis 20S proteasome. This enzyme is essential for the bacterium's ability to survive under various stress conditions, including the nitrosative stress imposed by the host immune system. Inhibition of the proteasome leads to the accumulation of damaged or misfolded proteins, ultimately resulting in bacterial cell death.

Table 3: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | Value | Reference |

| MIC₉₀ (H37Rv) | 2 µg/mL | [1](--INVALID-LINK--) |

Studies have shown that oxathiazol-2-one compounds like this compound act as suicide-substrate inhibitors, forming a covalent adduct with the active site threonine of the mycobacterial proteasome. This mechanism contributes to their high potency and selectivity. The structural differences between the mycobacterial and human proteasomes are believed to be the basis for this compound's selectivity, making it a promising candidate for anti-tuberculosis drug development with a potentially favorable safety profile.

Signaling Pathways Affected by this compound

The primary signaling pathway disrupted by this compound is the Pup-proteasome system (PPS) in Mycobacterium tuberculosis. This system is analogous to the ubiquitin-proteasome system in eukaryotes and is crucial for protein degradation and recycling.

Inhibition of the proteasome by this compound leads to the accumulation of pupylated proteins and other damaged proteins. This accumulation is particularly detrimental under conditions of cellular stress, such as the oxidative and nitrosative stress encountered within the host macrophage, ultimately leading to bacterial cell death.

Experimental Protocols

Synthesis of 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one (this compound)

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general method for the synthesis of related 5-substituted-1,3,4-oxadiazole-2-thiols can be adapted. The synthesis of the 1,3,4-oxathiazol-2-one ring system typically involves the cycloaddition of a nitrile with chlorocarbonylsulfenyl chloride. A plausible synthetic route for this compound would likely start from 5-methyl-4-nitrothiophene-2-carbonitrile.

General Synthetic Workflow (Hypothesized):

Note: This is a generalized and hypothesized protocol. Researchers should consult the primary literature on the synthesis of 1,3,4-oxathiazol-2-ones for detailed reaction conditions and safety precautions.

Mycobacterium tuberculosis Proteasome Inhibition Assay

The activity of this compound against the M. tuberculosis proteasome can be assessed using a fluorogenic peptide substrate. The following is a general protocol that can be adapted for this purpose.

Materials:

-

Purified M. tuberculosis 20S proteasome

-

This compound (dissolved in DMSO)

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.03% (w/v) SDS)

-

96-well black microplates

-

Fluorimeter

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to the desired concentrations.

-

In a 96-well plate, add a fixed amount of purified M. tuberculosis 20S proteasome to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Proteasome Inhibition Assay:

Conclusion

This compound represents a promising lead compound for the development of novel anti-tuberculosis drugs. Its high potency and selectivity for the Mycobacterium tuberculosis proteasome, a validated drug target, make it an attractive candidate for further investigation. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with methodologies for its study. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its structure for improved therapeutic potential.

References

HT1171: A Selective Inhibitor of the Mycobacterium tuberculosis Proteasome

An In-depth Technical Guide for Drug Development Professionals

Abstract

Tuberculosis remains a formidable global health challenge, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). The Mtb proteasome is a validated therapeutic target, essential for the bacterium's survival and persistence, particularly in non-replicating states that are tolerant to conventional antibiotics. This document provides a comprehensive technical overview of HT1171, a potent and selective inhibitor of the Mtb proteasome. This compound, an oxathiazol-2-one compound, acts as a suicide-substrate inhibitor, offering a promising mechanism for the development of novel anti-tubercular agents. This guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes its molecular interactions and experimental workflows.

Introduction

The Mtb 20S proteasome is a critical component of the prokaryotic ubiquitin-like protein (Pup) proteasome system (PPS), which is responsible for degrading damaged or unnecessary proteins.[1][2] This system is vital for Mtb to withstand host-derived stresses, such as nitric oxide, and to maintain long-term viability during latent infection.[1] Unlike eukaryotes, which rely on the ubiquitin-proteasome system, the bacterial PPS presents a distinct target. This compound has emerged as a lead compound that selectively inhibits the Mtb proteasome with high efficacy, while sparing the human proteasome, thereby suggesting a favorable therapeutic window.[3]

Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor that covalently modifies the active site of the Mtb 20S proteasome. The core mechanism involves the following key steps:

-

Binding: this compound binds to the active site of the proteasome's β-subunits. This binding is competitive with peptide substrates.

-

Covalent Attack: The active site N-terminal threonine (Thr1) residue of the β-subunit performs a nucleophilic attack on the carbonyl group of the oxathiazol-2-one ring of this compound.

-

Cyclo-carbonylation: This attack leads to the opening of the ring and the formation of a stable covalent bond, a process known as cyclo-carbonylation. This results in the formation of an oxazolidin-2-one ring adducted to the Thr1 residue.

-

Conformational Change: The modification induces a major conformational change in a critical loop near the active site. This structural rearrangement protects the inhibitor-enzyme intermediate from hydrolysis, preventing the regeneration of the active protease and ensuring irreversible inhibition.

The selectivity of this compound for the Mtb proteasome over its human homolog is attributed to non-conserved residues outside the active site that stabilize the conformational changes necessary for irreversible inhibition.

Signaling Pathway Diagram

The following diagram illustrates the Mtb Pup-Proteasome System and the inhibitory action of this compound.

Caption: The Mtb Pup-Proteasome System and its inhibition by this compound.

Quantitative Data Summary

The activity of this compound has been characterized through various in vitro and cellular assays. The key quantitative findings are summarized below.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Organism/System | Notes | Reference(s) |

| MIC | 4 µg/mL | M. tuberculosis H37Rv | Minimum Inhibitory Concentration. | |

| MIC90 | 2 µg/mL | M. tuberculosis H37Rv | Concentration to inhibit 90% of growth. | |

| Proteasome Inhibition | ~90% | Intact M. bovis BCG | At 50 µM concentration after 4 hours. | |

| Binding Energy (Monomer) | -5.83 kcal/mol | Mtb Proteasome (in silico) | Computationally derived binding energy. | |

| Binding Energy (Dimer) | -5.97 kcal/mol | Mtb Proteasome (in silico) | Computationally derived binding energy. |

Table 2: Selectivity and Cytotoxicity of this compound

| Parameter | Value | Organism/System | Notes | Reference(s) |

| Selectivity Ratio | >1000-fold | Mtb vs. Human Proteasome | This compound is >1000x more effective against the Mtb proteasome. | |

| Hepatocyte Inhibition | 53.8% | Human Hepatocytes (L02) | At 100 µM concentration. | |

| Mammalian Cell Toxicity | No apparent toxicity | Monkey Epithelial Cells | Up to 75 µM. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the protocols for key experiments used to characterize this compound.

Mtb Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method for determining the MIC of compounds against M. tuberculosis H37Rv.

-

Medium Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture with sterile water to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 to achieve a final inoculum density of approximately 1.5 x 10⁵ CFU/mL.

-

-

Compound Preparation:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Perform serial two-fold dilutions of the stock solution in supplemented 7H9 broth in a 96-well microtiter plate to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% and should be consistent across all wells.

-

-

Assay Procedure:

-

Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

-

Include a drug-free growth control (inoculum + medium with DMSO) and a sterility control (medium only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.

-

Alternatively, a redox indicator like resazurin can be added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

-

Mtb Proteasome Activity Assay (in vitro)

This protocol describes a fluorometric assay to measure the proteolytic activity of the purified Mtb 20S proteasome.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

-

Enzyme: Purified Mtb 20S proteasome.

-

Substrate: Fluorogenic peptide substrate, such as Suc-LLVY-AMC or Ac-YQW-AMC, dissolved in DMSO.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the purified Mtb 20S proteasome (e.g., 0.2-0.5 nM final concentration) to the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C to allow for binding and inhibition.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 50 µM final concentration).

-

Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 350/440 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.

-

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a human cell line, such as the L02 normal human hepatocyte line.

-

Cell Culture:

-

Culture L02 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator.

-

-

Assay Procedure:

-

Seed the L02 cells into a 96-well plate at a density of approximately 5.0 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.5% DMSO in medium) and a no-cell blank.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Measurement:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.

-

Plot percent viability against this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a selective Mtb proteasome inhibitor like this compound.

Caption: A generalized workflow for Mtb proteasome inhibitor characterization.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its potent, selective, and irreversible inhibition of the Mtb proteasome validates this enzyme as a high-value target. The data and protocols presented in this guide offer a technical foundation for researchers and drug developers working to advance this compound or similar compounds. Further optimization of this chemical scaffold could lead to the development of clinical candidates capable of shortening tuberculosis treatment regimens and combating drug-resistant infections. The detailed structural understanding of the this compound-proteasome interaction provides a clear roadmap for future structure-based drug design efforts.

References

- 1. The Mycobacterium tuberculosis Proteasome: More Than Just a Barrel-shaped Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin-Like Protein Involved in the Proteasome Pathway of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of gold nanoclusters in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HT1171 in Inhibiting Non-replicating Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses the remarkable ability to enter a non-replicating state, rendering it tolerant to many conventional antibiotics and posing a significant challenge to effective treatment. This technical guide provides an in-depth analysis of HT1171, an oxathiazol-2-one compound, and its potent inhibitory activity against non-replicating Mtb. By selectively targeting the mycobacterial proteasome, this compound presents a promising strategy for eradicating persistent bacterial populations. This document details the mechanism of action of this compound, summarizes key quantitative efficacy data, outlines relevant experimental protocols for assessing its activity, and provides visual representations of its mode of action and experimental workflows.

Introduction: The Challenge of Non-Replicating Mtb

The persistence of Mycobacterium tuberculosis (Mtb) in a dormant or non-replicating state is a major obstacle to the global control of tuberculosis.[1] These persistent bacteria can survive for extended periods in the host and are phenotypically resistant to many frontline anti-tubercular drugs that primarily target processes essential for active replication.[1] Eradicating these non-replicating populations is crucial for shortening treatment durations and preventing disease relapse. This has spurred research into novel therapeutic agents that are effective against these persistent forms of Mtb.

This compound has emerged as a promising lead compound due to its selective and potent activity against non-replicating Mtb. This guide will explore the technical details of its function and the methodologies used to evaluate its efficacy.

Mechanism of Action: Selective Inhibition of the Mtb Proteasome

This compound is a member of the oxathiazol-2-one class of compounds and functions as a selective, irreversible inhibitor of the Mtb proteasome.[1] The proteasome is a critical cellular machine responsible for protein degradation, and in Mtb, it plays a vital role in surviving the stresses encountered within the host, such as nitric oxide exposure.[2][3]

The mechanism of inhibition involves a "suicide-substrate" approach where this compound cyclo-carbonylates the active site threonine (Thr1) of the Mtb proteasome's β-subunit. This covalent modification leads to the irreversible inactivation of the proteasome. A key feature of this compound is its remarkable selectivity for the mycobacterial proteasome over its human counterpart. This selectivity is attributed to differences in the residues surrounding the active site, which in the Mtb proteasome, stabilize the inhibitor-enzyme intermediate, preventing its hydrolysis and leading to the formation of a stable oxazolidin-2-one. This high degree of selectivity minimizes the potential for host cell toxicity, a critical attribute for any new anti-infective agent.

Signaling Pathway of this compound Action

The inhibition of the Mtb proteasome by this compound leads to the accumulation of damaged or misfolded proteins within the bacterial cell, ultimately resulting in cell death, particularly under stress conditions that induce a non-replicating state.

Figure 1. Mechanism of this compound-mediated inhibition of non-replicating Mtb.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound and related oxathiazol-2-ones has been quantified through various in vitro assays. The following tables summarize the key findings.

| Compound | Concentration (μM) | Assay | Result | Reference |

| This compound & GL5 | 50 | Proteasome Activity in intact M. bovis BCG | ~90% inhibition | |

| Bortezomib | 50 | Proteasome Activity in intact M. bovis BCG | 52% inhibition | |

| GL5 | 25 | Proteasome Activity in intact M. bovis BCG (4-hour exposure) | >80% reduction | |

| GL5 | 50 | Proteasome Activity in intact M. bovis BCG (~15 min exposure) | ~50% reduction | |

| This compound & GL5 | Not Specified | Selectivity (Mtb proteasome vs. human proteasome) | >1000-fold more effective against Mtb proteasome |

Table 1: Inhibition of Mycobacterial Proteasome Activity

| Compound | Condition | Duration | Result (Log10 CFU Reduction) | Reference |

| This compound & GL5 | Non-replicating Mtb (induced by Nitric Oxide) | 4 days | 1.5 - 2.5 |

Table 2: Bactericidal Activity against Non-Replicating Mtb

Experimental Protocols

The evaluation of compounds like this compound against non-replicating Mtb requires specialized in vitro models that mimic the conditions encountered by the bacteria within the host.

General Workflow for Testing Inhibitors against Non-Replicating Mtb

Figure 2. General experimental workflow for assessing this compound efficacy.

The Wayne Model of Hypoxia-Induced Non-Replication

The Wayne model is a widely used method to induce a state of non-replicating persistence in Mtb through the gradual depletion of oxygen.

Protocol:

-

Culture Preparation: Mtb is inoculated into a sealed tube or vial with a defined headspace-to-medium ratio. Dubos broth base is often used as the culture medium.

-

Oxygen Depletion: As the bacteria replicate, they consume the available oxygen, creating a gradual shift to a hypoxic environment. Methylene blue can be included as an indicator of oxygen depletion.

-

Induction of Non-Replicating Persistence (NRP): The culture enters two distinct stages of non-replication: NRP Stage 1 (microaerophilic) and NRP Stage 2 (anaerobic).

-

Compound Addition: this compound is added to the cultures once they have entered the desired NRP stage.

-

Viability Assessment: After a defined incubation period, bacterial viability is assessed, typically by plating serial dilutions on solid media and counting Colony Forming Units (CFUs).

Nutrient Starvation Model

This model mimics the nutrient-limited environment that Mtb may encounter within a granuloma.

Protocol:

-

Culture Preparation: Mid-log phase Mtb cultures are harvested and washed to remove residual nutrients.

-

Induction of Starvation: The bacterial pellet is resuspended in a nutrient-free buffer, such as phosphate-buffered saline (PBS).

-

Incubation: The culture is incubated under these starvation conditions for an extended period (e.g., several weeks) to induce a non-replicating state.

-

Compound Addition: this compound is added to the starved cultures.

-

Viability Assessment: Viability is determined by CFU counting or other appropriate methods.

Nitric Oxide (NO) Stress Model

This model simulates the exposure of Mtb to reactive nitrogen intermediates produced by the host immune system.

Protocol:

-

Culture Preparation: Mtb is cultured in a suitable medium, such as Sauton's medium.

-

Induction of NO Stress: A nitric oxide donor, such as DETA-NO, is added to the culture to generate a sustained release of NO. The concentration of the NO donor is chosen to induce a state of non-replication without being immediately bactericidal.

-

Compound Addition: this compound is added concurrently with or after the addition of the NO donor.

-

Viability Assessment: The number of viable bacteria is quantified over time using CFU enumeration.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel anti-tubercular agents that target non-replicating Mtb. Its selective and irreversible inhibition of the mycobacterial proteasome provides a validated mechanism for killing persistent bacteria. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other proteasome inhibitors.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the activity of this compound in animal models of tuberculosis to determine its potential for clinical translation.

-

Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Combination therapy: Investigating the synergistic potential of this compound with existing anti-tubercular drugs to develop shorter and more effective treatment regimens.

By further elucidating the role of this compound and the broader class of proteasome inhibitors, the scientific community can move closer to developing transformative therapies for tuberculosis.

References

- 1. Inhibitors Selective for Mycobacterial versus Human Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mycobacterium tuberculosis Proteasome: More Than Just a Barrel-shaped Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo gene silencing identifies the Mycobacterium tuberculosis proteasome as essential for persistence in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to HT1171: A Selective Inhibitor of the Mycobacterium tuberculosis Proteasome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of HT1171, a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome. This document is intended for researchers and professionals involved in the discovery and development of novel anti-tubercular agents.

Core Compound Data

This compound is a small molecule belonging to the oxathiazol-2-one class of compounds. It has demonstrated significant promise as a selective inhibitor of the Mtb proteasome, a critical enzyme for the survival and pathogenesis of the tuberculosis-causing bacterium.

| Property | Value | Reference |

| CAS Number | 192880-96-9 | [1][2] |

| Molecular Formula | C7H4N2O4S2 | [1][2] |

| Molecular Weight | 244.25 g/mol | [3] |

| IUPAC Name | 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one |

Mechanism of Action: Suicide-Substrate Inhibition

This compound functions as a selective suicide-substrate inhibitor of the Mtb 20S proteasome. Its mechanism involves a covalent and irreversible modification of the active site of the protease.

The key steps in the mechanism of action are:

-

Binding to the Active Site: this compound competitively binds to the active site of the Mtb proteasome.

-

Nucleophilic Attack: The hydroxyl group of the N-terminal threonine residue (Thr1) in the β-subunit of the proteasome performs a nucleophilic attack on the carbonyl group of the oxathiazol-2-one ring of this compound.

-

Cyclo-carbonylation: This attack leads to the opening of the oxathiazol-2-one ring and the formation of a covalent bond, resulting in the cyclo-carbonylation of the Thr1 residue.

-

Irreversible Inactivation: This covalent modification causes major conformational changes in the proteasome, which protect the inhibitor-enzyme intermediate from hydrolysis. This prevents the regeneration of the active protease, leading to its irreversible inactivation.

The selectivity of this compound for the mycobacterial proteasome over its human homolog is attributed to differences in the residues outside the active site. These non-conserved residues stabilize the conformational changes induced by the inhibitor in the Mtb proteasome, a process that is not favored in the human proteasome.

Signaling Pathway: The Pup-Proteasome System

In Mycobacterium tuberculosis, proteins are targeted for degradation by the proteasome through a post-translational modification pathway known as pupylation. This pathway is functionally analogous to the ubiquitin-proteasome system in eukaryotes but is biochemically distinct. This compound directly inhibits the final step of this pathway, the proteasome itself.

The pupylation pathway proceeds as follows:

-

Pup Deamidation: The process begins with the deamidation of the C-terminal glutamine of the Prokaryotic ubiquitin-like protein (Pup) to glutamate by the enzyme deamidase of Pup (Dop).

-

Pup Ligation: The Pup ligase, PafA (Proteasome accessory factor A), catalyzes the formation of an isopeptide bond between the C-terminal glutamate of Pup and a lysine residue on the substrate protein.

-

Proteasomal Degradation: The "pupylated" substrate is then recognized by the Mtb proteasome, leading to its unfolding and degradation.

This compound's inhibition of the proteasome leads to the accumulation of pupylated proteins, which can be toxic to the bacterial cell and contribute to its demise.

Caption: The Pup-Proteasome degradation pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Mtb proteasome inhibitors like this compound.

In Vitro Mtb Proteasome Inhibition Assay

This assay is used to determine the potency of this compound against the purified Mtb proteasome.

Materials:

-

Purified recombinant Mtb 20S proteasome

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC or Ac-YQW-AMC)

-

Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the Mtb 20S proteasome to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound against mammalian cell lines to determine its selectivity.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Absorbance plate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

LC-MS/MS Analysis of this compound Adduct Formation

This method is used to confirm the covalent binding of this compound to the Mtb proteasome and identify the site of modification.

Materials:

-

Purified Mtb 20S proteasome

-

This compound

-

Denaturing and reducing agents (e.g., urea, DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Proteolytic enzyme (e.g., trypsin)

-

LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a nano-liquid chromatography system)

Procedure:

-

Incubate the purified Mtb proteasome with an excess of this compound to ensure complete modification. A control sample without the inhibitor should be prepared in parallel.

-

Denature, reduce, and alkylate the proteins in both the treated and control samples.

-

Digest the proteins into smaller peptides using trypsin.

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Search the acquired MS/MS data against the Mtb proteasome protein sequence using appropriate software.

-

For the this compound-treated sample, search for a specific mass shift on the N-terminal peptide of the β-subunit corresponding to the addition of the remnant of this compound after cyclo-carbonylation.

-

The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent attachment.

Caption: A generalized experimental workflow for the evaluation of this compound.

Crystallography of the this compound-Mtb Proteasome Complex

Determining the crystal structure of the Mtb proteasome in complex with this compound provides atomic-level insights into the binding mode and the conformational changes induced by the inhibitor.

General Protocol Outline:

-

Protein Expression and Purification: Express and purify a high-yield, stable form of the Mtb 20S proteasome.

-

Complex Formation: Incubate the purified proteasome with an excess of this compound to ensure complete and covalent binding.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the complex.

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

-

Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the complex using molecular replacement and refine the model to high resolution.

The resulting crystal structure can reveal the precise interactions between this compound and the proteasome active site, confirming the covalent modification of Thr1 and elucidating the structural basis for the inhibitor's selectivity.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tubercular drugs. Its selective and irreversible inhibition of the Mycobacterium tuberculosis proteasome through a suicide-substrate mechanism offers a distinct advantage over non-covalent inhibitors. The detailed technical information and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other compounds in its class, with the ultimate goal of addressing the global health challenge of tuberculosis.

References

HT1171: A Targeted Approach to Combating Tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains and the bacterium's ability to enter a non-replicating persistent state. This state renders Mtb tolerant to many conventional antibiotics, which primarily target processes in actively dividing cells. The M. tuberculosis proteasome has emerged as a promising therapeutic target, as it is essential for the bacterium's survival under conditions of stress, such as those encountered within the host, and is crucial for the viability of non-replicating Mtb. HT1171, an oxathiazol-2-one derivative, is a potent and selective inhibitor of the Mtb proteasome. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Introduction to this compound

This compound was identified through the screening of a chemical library and belongs to the oxathiazol-2-one class of compounds. It has demonstrated significant promise as an anti-tubercular agent due to its selective inhibition of the Mtb proteasome over its human counterpart. This selectivity is a critical attribute, minimizing the potential for host cell toxicity, a common drawback of proteasome inhibitors used in other therapeutic areas, such as oncology. A key feature of this compound is its efficacy against non-replicating Mtb, a crucial factor in developing shorter and more effective TB treatment regimens.

Mechanism of Action

This compound acts as a suicide-substrate inhibitor of the Mtb 20S proteasome. The core of its mechanism involves the irreversible cyclo-carbonylation of the N-terminal threonine (Thr1) residue in the active site of the proteasome's β-subunits. This covalent modification permanently inactivates the proteasome, preventing it from degrading its target proteins.

Crystallographic studies have confirmed this mechanism, revealing the formation of an oxazolidin-2-one ring on the Thr1 residue. This modification leads to a conformational change in the substrate-binding pocket of the Mtb proteasome, further contributing to its inactivation. The high selectivity of this compound for the Mtb proteasome over the human proteasome is attributed to differences in the residues surrounding the active site, which favor the unique inactivation chemistry in the mycobacterial enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Efficacy of this compound against M. tuberculosis

| Parameter | Value | Reference |

| MIC H37Rv | 4 µg/mL | [1] |

| MIC90 H37Rv | 2 µg/mL | [1] |

Table 2: Selectivity and Potency of this compound

| Parameter | Value | Notes | Reference |

| Selectivity (Mtb vs. Human Proteasome) | >1000-fold | Based on partition ratios | [2][3] |

| kobs/[I] (M⁻¹s⁻¹) for Mtb Proteasome | 1,100 | Second-order rate constant of inactivation | [2] |

| kobs/[I] (M⁻¹s⁻¹) for Human Proteasome (β5 subunit) | <1 | ||

| Binding Energy (kcal/mol) - Monomer | -5.83 | Computationally determined | |

| Binding Energy (kcal/mol) - Dimer | -5.97 | Computationally determined |

Table 3: Cytotoxicity of this compound

| Cell Line | Concentration | Effect | Reference |

| Human Normal Hepatocytes (L02) | 100 µM | 53.8% inhibition | |

| Monkey Epithelial Cells | Up to 75 µM | No apparent toxicity | |

| Human Macrophages | Up to 75 µM | No apparent toxicity |

Signaling Pathway

The Pup-proteasome system is the primary pathway for targeted protein degradation in M. tuberculosis. This compound directly inhibits the final step of this pathway.

Caption: The Pup-Proteasome System in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other Mtb proteasome inhibitors.

Mtb 20S Proteasome Activity Assay

This protocol is for measuring the chymotrypsin-like activity of the Mtb proteasome using a fluorogenic substrate.

Materials:

-

Purified Mtb 20S proteasome

-

Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO

-

This compound or other inhibitors, various concentrations in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare the reaction mixture in the wells of the 96-well plate. For a 100 µL final volume:

-

88 µL of Proteasome Assay Buffer

-

1 µL of purified Mtb 20S proteasome (final concentration ~5 nM)

-

1 µL of this compound/inhibitor dilution or DMSO (for control)

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (final concentration 50 µM).

-

Immediately place the plate in the microplate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition by comparing the reaction rates of inhibitor-treated wells to the DMSO control.

Assay for Activity against Non-Replicating Mtb (Nutrient Starvation Model)

This protocol describes a method to induce a non-replicating state in Mtb through nutrient starvation and then test the efficacy of this compound.

Materials:

-

M. tuberculosis H37Rv

-

Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80

-

Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)

-

This compound or other test compounds

-

96-well plates

-

Middlebrook 7H10 or 7H11 agar plates with OADC supplement

-

Resazurin solution (0.01%)

Procedure: Part A: Induction of Non-Replicating State

-

Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).

-

Harvest the cells by centrifugation (3000 x g for 10 minutes).

-

Wash the cell pellet twice with PBST.

-

Resuspend the cells in PBST to the original culture volume.

-

Incubate the bacterial suspension at 37°C with gentle agitation for 14-21 days to induce a non-replicating state.

Part B: Drug Susceptibility Testing

-

Adjust the concentration of the non-replicating Mtb culture in PBST to approximately 1 x 10^6 CFU/mL.

-

In a 96-well plate, prepare serial dilutions of this compound in PBST.

-

Add 100 µL of the non-replicating Mtb suspension to each well containing 100 µL of the drug dilution. Include a no-drug control.

-

Incubate the plate at 37°C for 7 days.

-

Assess bacterial viability using one of the following methods:

-

CFU Enumeration: Serially dilute the contents of each well in PBST and plate on 7H10/7H11 agar. Incubate at 37°C for 3-4 weeks and count the colonies.

-

Resazurin Microtiter Assay (REMA): Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 16-24 hours at 37°C. A color change from blue to pink indicates viable bacteria. The minimum bactericidal concentration (MBC) is the lowest drug concentration that prevents the color change.

-

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line.

Materials:

-

Human cell line (e.g., HepG2, THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom plates

-

Absorbance microplate reader (570 nm)

Procedure:

-

Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

This compound represents a promising lead compound in the development of novel anti-tuberculosis therapies. Its potent and selective inhibition of the Mtb proteasome, coupled with its efficacy against non-replicating bacteria and favorable preliminary safety profile, underscores the potential of this therapeutic strategy. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this critical area, with the ultimate goal of delivering more effective treatments for tuberculosis.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the evaluation of Mtb proteasome inhibitors.

References

Understanding the Antitubercular Activity of HT1171: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome, demonstrating significant promise as a potential antitubercular agent. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro efficacy, and cytotoxicity. Detailed experimental protocols for key assays are provided to facilitate further research and development. Notably, this compound exhibits a high degree of selectivity for the mycobacterial proteasome over its human counterpart, suggesting a favorable therapeutic window. While in vitro data are robust, publicly available in vivo efficacy and pharmacokinetic data for this compound are limited. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics for tuberculosis.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a global health crisis, necessitating the development of new drugs with novel mechanisms of action to combat drug-resistant strains and shorten treatment durations. The Mtb proteasome is an attractive target for antitubercular drug discovery as it is essential for the bacterium's survival under stress conditions, particularly during the persistent, non-replicating phase of infection. This compound, an oxathiazol-2-one derivative, has emerged as a potent and selective inhibitor of the Mtb proteasome, demonstrating significant activity against M. tuberculosis. This guide details the current understanding of this compound's antitubercular properties.

Mechanism of Action

This compound functions as a suicide-substrate inhibitor of the Mtb 20S proteasome. The proposed mechanism involves the covalent modification of the N-terminal threonine (Thr1) residue in the active site of the β-subunits of the Mtb proteasome. This modification, a cyclo-carbonylation, is essentially irreversible and leads to the inactivation of the proteasome's proteolytic activity. This inactivation prevents the degradation of damaged or unnecessary proteins within the mycobacterium, leading to an accumulation of toxic proteins and ultimately cell death, particularly under conditions of nitrosative stress encountered within the host.[1][2]

A key feature of this compound is its high selectivity for the Mtb proteasome over the human proteasome, with studies indicating it is over 1000-fold more effective against the mycobacterial target.[1][2] This selectivity is attributed to differences in the amino acid residues surrounding the active site, which stabilize the inhibitor-enzyme complex in the Mtb proteasome but not in the human homolog.[2]

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: In Vitro Antitubercular Activity of this compound

| Parameter | Strain | Value | Reference |

| MIC | M. tuberculosis H37Rv | 4 µg/mL | |

| MIC90 | M. tuberculosis H37Rv | 2 µg/mL |

Table 2: Cytotoxicity of this compound

| Cell Line | Parameter | Concentration | Inhibition Rate | Reference |

| Human normal hepatocytes L02 | Cytotoxicity | 100 µM | 53.8% | |

| Monkey kidney epithelial cells (Vero76) | Cytotoxicity | Up to 75 µM | No apparent toxicity |

Table 3: Mtb Proteasome Inhibition by this compound

| Proteasome Source | Parameter | Value | Selectivity (Mtb/Human) | Reference |

| M. tuberculosis | Inhibition | Potent | >1000-fold | |

| Human | Inhibition | Minimal |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide. These protocols are synthesized from established methods and information available on this compound.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv (Broth Microdilution with Alamar Blue)

This protocol describes a common method for determining the MIC of a compound against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

-

M. tuberculosis H37Rv culture in logarithmic growth phase.

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Sterile 96-well microplates.

-

Alamar Blue reagent.

-

Spectrophotometer or fluorometer.

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (broth only) and a positive control (broth with bacteria, no drug).

-

Adjust the turbidity of the Mtb H37Rv culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the bacterial suspension to each well of the 96-well plate containing the serially diluted this compound.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubate the plates at 37°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of Alamar Blue from blue to pink. The color change can be assessed visually or by measuring fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

Cytotoxicity Assay (MTS Assay with L02 Human Hepatocytes)

This protocol outlines a method to assess the cytotoxicity of this compound against a human cell line.

Materials:

-

L02 human hepatocyte cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Sterile 96-well cell culture plates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Microplate reader.

Procedure:

-

Seed L02 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The inhibition rate is 100% - % viability.

In Vitro Mtb Proteasome Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of purified Mtb proteasome by this compound.

Materials:

-

Purified Mtb 20S proteasome.

-

Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5).

-

Fluorogenic proteasome substrate (e.g., Ac-YQW-AMC).

-

This compound stock solution in DMSO.

-

Black 96-well microplates.

-

Fluorometer.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a black 96-well plate, add the purified Mtb 20S proteasome to each well to a final concentration of, for example, 5 nM.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. Include a no-inhibitor control.

-

Initiate the reaction by adding the fluorogenic substrate Ac-YQW-AMC to a final concentration of, for example, 50 µM.

-

Immediately measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

-

Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

In Vivo Efficacy

A comprehensive search of publicly available scientific literature did not yield specific in vivo efficacy or pharmacokinetic data for this compound in animal models of tuberculosis. While the in vitro data are promising, further studies are required to evaluate the in vivo potency, safety, and pharmacokinetic profile of this compound to determine its potential as a clinical candidate.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Mycobacterium tuberculosis proteasome. Its unique mechanism of action and high selectivity for the mycobacterial enzyme make it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. The critical next step in the evaluation of this compound is the assessment of its in vivo efficacy and safety in relevant animal models of tuberculosis. Such studies will be crucial in determining the translational potential of this promising antitubercular compound.

References

Target Identification and Validation of HT1171 in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains. The Mtb proteasome is a validated target for the development of new anti-tubercular agents, as it is crucial for the bacterium's survival under stress conditions encountered within the host. This technical guide provides an in-depth overview of the target identification and validation of HT1171, a potent and selective inhibitor of the Mtb proteasome. We present its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Target Identification: The Mtb Proteasome

The 20S proteasome in M. tuberculosis is a cylindrical protease complex responsible for degrading damaged or unnecessary proteins, a process vital for surviving the nitrosative and oxidative stress imposed by the host immune system.[1] Unlike in most other bacteria, the Mtb proteasome is essential for virulence and persistence in a host, making it an attractive therapeutic target.[1] The Mtb proteasome utilizes a prokaryotic ubiquitin-like protein (Pup) to tag proteins for degradation, a pathway known as pupylation.[2][3][4] This system is functionally analogous to the eukaryotic ubiquitin-proteasome system but possesses distinct structural features that can be exploited for selective inhibition.

This compound: A Selective Inhibitor of the Mtb Proteasome

This compound is an oxathiazol-2-one compound identified through high-throughput screening as a potent inhibitor of the Mtb proteasome. Its validation as a promising anti-tubercular lead is supported by its high selectivity for the Mtb proteasome over its human counterpart, its efficacy against non-replicating Mtb, and its low cytotoxicity against mammalian cells.

Mechanism of Action

This compound acts as a suicide-substrate inhibitor, irreversibly inactivating the Mtb proteasome through covalent modification. The key steps in its mechanism of action are:

-

Binding: this compound competitively binds to the active site of the β-subunits of the Mtb 20S proteasome.

-

Covalent Modification: The oxathiazol-2-one ring of this compound undergoes nucleophilic attack by the N-terminal threonine (Thr1) residue of the proteasome's β-subunit.

-

Cyclocarbonylation: This attack leads to the cyclocarbonylation of the Thr1 residue, forming a stable oxazolidin-2-one ring. This covalent modification is irreversible.

-

Conformational Change: The modification induces a significant conformational change in the substrate-binding pocket, preventing the entry of protein substrates and rendering the proteasome inactive.

The high selectivity of this compound is attributed to differences in the residues surrounding the active site of the Mtb proteasome compared to human proteasomes. These non-conserved residues stabilize the inhibitor-enzyme intermediate in Mtb, favoring irreversible inhibition, a process that is less efficient in human proteasomes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Mtb 20S Proteasome | Human Proteasome | Selectivity Index | Reference |

| Efficacy | >1000-fold more effective | Weakly active | >1000 |

Table 2: Antimycobacterial Activity of this compound

| Strain | Condition | MIC | Reference |

| M. tuberculosis H37Rv | Replicating | Not explicitly stated | |

| M. tuberculosis | Non-replicating (Nitric Oxide-induced) | Dose-dependent killing |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | Result | Reference |

| Mammalian cells | Not specified | No apparent toxicity |

Table 4: Structural and Binding Data for this compound

| Parameter | Value | Reference |

| PDB ID (Mtb proteasome complex) | 3H6F | Not directly found |

| Resolution (Å) | 2.51 | Not directly found |

| Binding Energy (kcal/mol, monomer) | -5.83 | |

| Binding Energy (kcal/mol, dimer) | -5.97 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and validation of this compound.

Mtb Proteasome Activity Assay

This protocol describes a fluorescence-based assay to measure the chymotrypsin-like activity of the Mtb proteasome and its inhibition by this compound.

Materials:

-

Purified Mtb 20S proteasome

-

This compound

-

Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2

-

DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 2 µL of each this compound dilution. Include a DMSO-only control.

-

Add 88 µL of a solution containing the purified Mtb 20S proteasome in Assay Buffer to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Culture of Non-Replicating Mtb and Bactericidal Assay

This protocol describes the induction of a non-replicating state in Mtb using a nitric oxide (NO) donor and the subsequent assessment of this compound's bactericidal activity.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

DETA/NO (diethylenetriamine/nitric oxide adduct)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Middlebrook 7H10 agar plates

-

Incubator at 37°C with 5% CO2

Procedure:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Dilute the culture to the desired starting density in fresh 7H9 broth.

-

To induce a non-replicating state, add DETA/NO to the culture at a concentration sufficient to inhibit replication but not cause immediate death (e.g., 50-100 µM).

-

Incubate the culture under standard conditions for 24-48 hours to establish non-replicating persistence.

-

Prepare serial dilutions of this compound in 7H9 broth.

-

Add the this compound dilutions to the non-replicating Mtb culture. Include a DMSO-only control.

-

Incubate the cultures for an additional 4-7 days.